molecular formula C11H11N3O4S B11129748 methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate

methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate

Cat. No.: B11129748
M. Wt: 281.29 g/mol
InChI Key: VRLUWJAXZDNKIR-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often require the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The thiazolopyrimidine ring system can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate is a compound with significant biological activity, particularly in the fields of cancer research and drug development. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3SC_9H_{10}N_2O_3S with a molecular weight of 224.24 g/mol. The compound features a thiazolo-pyrimidine core that is known for its diverse pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including this compound. For instance, derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.

In vitro assays demonstrated that compounds with similar structures exhibited GI50 values ranging from 0.018 to 9.98 μM against a panel of 60 human cancer cell lines . The mechanisms underlying these effects include the inhibition of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression. For example, it has been reported to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, an important target in cancer therapy. Compounds derived from thiazolo-pyrimidine structures showed IC50 values as low as 0.034 μM against EGFR, indicating potent inhibitory activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that include condensation reactions and cyclization processes. The general synthetic pathway includes:

  • Formation of Thiazolo-Pyrimidine Core : Starting from appropriate thioketones and pyrimidine derivatives.
  • Acylation : Introducing acyl groups to enhance biological activity.
  • Methylation : Final methylation to yield the target compound.

Study on Antitumor Activity

A notable study evaluated the antitumor activity of various thiazolo-pyrimidine derivatives in vivo using mouse models. This compound was administered at different dosages. Results indicated a dose-dependent reduction in tumor size compared to control groups .

Mechanistic Insights

Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

methyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]acetate

InChI

InChI=1S/C11H11N3O4S/c1-6-5-14-10(17)7(3-13-11(14)19-6)9(16)12-4-8(15)18-2/h3,5H,4H2,1-2H3,(H,12,16)

InChI Key

VRLUWJAXZDNKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC(=O)OC

Origin of Product

United States

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